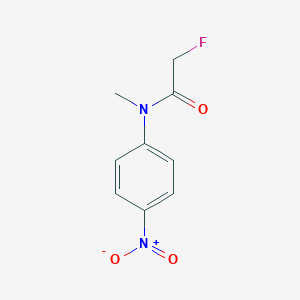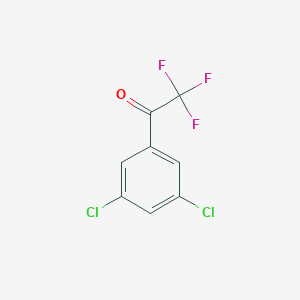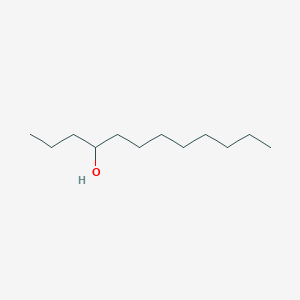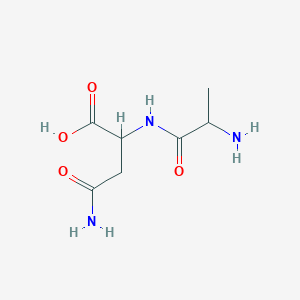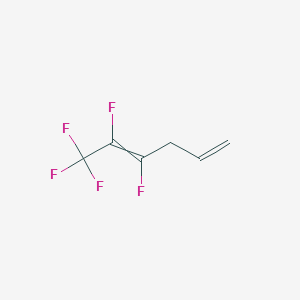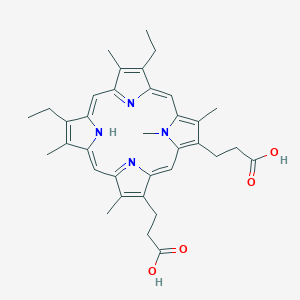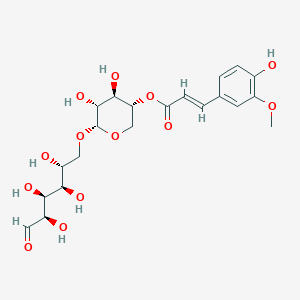
Feruloyated xyloglucan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Feruloylated xyloglucan (FXG) is a type of hemicellulose that is found in the cell walls of plants. It is a polysaccharide that is composed of a backbone of glucose and xylose molecules, which are linked together by beta-1,4-glycosidic bonds. These molecules are then decorated with ferulic acid, which is attached to the xylose residues by ester bonds. FXG is widely distributed in nature and is found in many different types of plants, including cereals, fruits, and vegetables.
作用機序
The mechanism of action of Feruloyated xyloglucan is not fully understood, but it is believed to involve the interaction of ferulic acid with other molecules in the cell wall. Ferulic acid can form cross-links between different polysaccharides in the cell wall, which can increase the strength and rigidity of the cell wall. Ferulic acid can also act as an antioxidant, which can protect the cell wall from oxidative damage.
Biochemical and Physiological Effects:
Feruloyated xyloglucan has been shown to have a range of biochemical and physiological effects. It can improve the mechanical properties of the cell wall, which can increase the resistance of plants to mechanical stress. Feruloyated xyloglucan can also improve the water-holding capacity of the cell wall, which can improve the drought resistance of plants. In addition, Feruloyated xyloglucan has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
実験室実験の利点と制限
One advantage of using Feruloyated xyloglucan in lab experiments is that it is a natural polysaccharide that is widely available and relatively inexpensive. Feruloyated xyloglucan is also biodegradable and non-toxic, which makes it a safe and environmentally friendly material to work with. One limitation of using Feruloyated xyloglucan in lab experiments is that it can be difficult to isolate and purify, which can affect the reproducibility of results.
将来の方向性
There are many potential future directions for research on Feruloyated xyloglucan. One area of interest is the development of new synthesis methods for Feruloyated xyloglucan that are more efficient and cost-effective. Another area of interest is the investigation of the anti-inflammatory, anti-cancer, and anti-diabetic properties of Feruloyated xyloglucan, and the development of new pharmaceutical applications for this polysaccharide. Finally, there is a need for further research on the biochemical and physiological effects of Feruloyated xyloglucan, particularly in relation to plant growth and stress resistance.
合成法
Feruloyated xyloglucan can be synthesized by the enzymatic or chemical modification of xyloglucan. The enzymatic method involves the use of specific enzymes, such as xyloglucan endotransglycosylase (XET), to attach ferulic acid to the xyloglucan backbone. The chemical method involves the use of chemical reagents, such as N-hydroxysuccinimide (NHS), to activate the carboxyl group of ferulic acid and then attach it to the xyloglucan backbone.
科学的研究の応用
Feruloyated xyloglucan has been extensively studied for its potential applications in various fields, including food, pharmaceuticals, and agriculture. In the food industry, Feruloyated xyloglucan has been used as a food additive to improve the texture and stability of food products. In the pharmaceutical industry, Feruloyated xyloglucan has been investigated for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties. In agriculture, Feruloyated xyloglucan has been studied for its ability to improve plant growth and resistance to environmental stress.
特性
CAS番号 |
129724-46-5 |
|---|---|
製品名 |
Feruloyated xyloglucan |
分子式 |
C21H28O13 |
分子量 |
488.4 g/mol |
IUPAC名 |
[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H28O13/c1-31-14-6-10(2-4-11(14)23)3-5-16(26)34-15-9-33-21(20(30)19(15)29)32-8-13(25)18(28)17(27)12(24)7-22/h2-7,12-13,15,17-21,23-25,27-30H,8-9H2,1H3/b5-3+/t12-,13+,15+,17+,18+,19-,20+,21-/m0/s1 |
InChIキー |
FOBCQSVMKGAIJG-AJHJGYGNSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2CO[C@@H]([C@@H]([C@H]2O)O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2COC(C(C2O)O)OCC(C(C(C(C=O)O)O)O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2COC(C(C2O)O)OCC(C(C(C(C=O)O)O)O)O)O |
同義語 |
feruloyated xyloglucan O-(4-O-feruloyl-alpha-xylopyranosyl)-(1-6)-glucopyranose O-(4-O-trans-feruloyl-alpha-D-xylopyranosyl)-(1-6)-D-glucopyranose |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



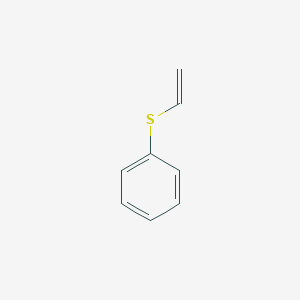
![5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid](/img/structure/B156579.png)
![4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride](/img/structure/B156582.png)
